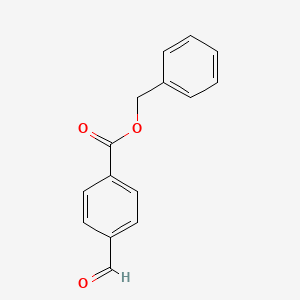

![molecular formula C8H8N2S B3194062 2,3-Dimethylthieno[3,4-b]pyrazine CAS No. 78648-59-6](/img/structure/B3194062.png)

2,3-Dimethylthieno[3,4-b]pyrazine

Overview

Description

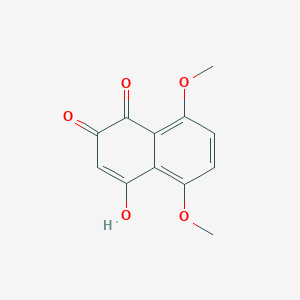

2,3-Dimethylthieno[3,4-b]pyrazine is a chemical compound with the molecular formula C6H8N2 . It is a class of fused-ring systems used as precursors for copolymers . This compound is dark blue–black in the neutral state and becomes transparent light yellow when doped .

Synthesis Analysis

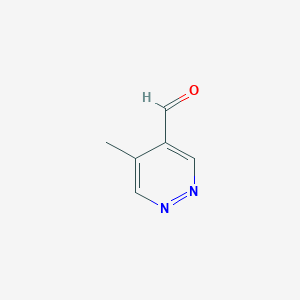

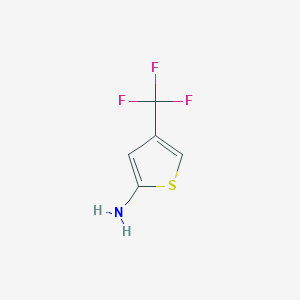

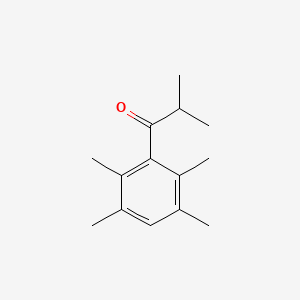

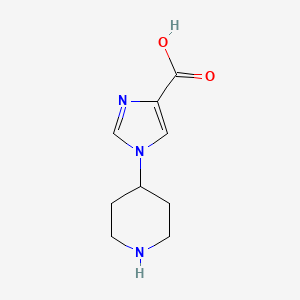

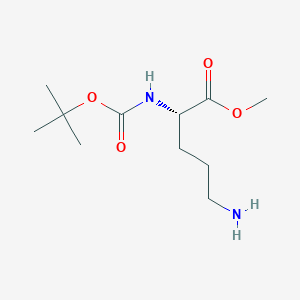

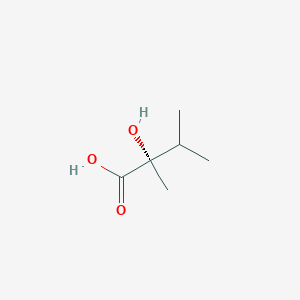

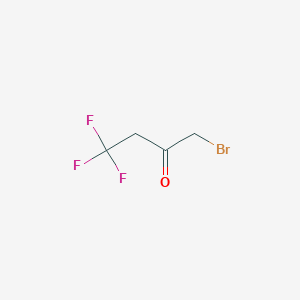

The synthesis of this compound involves several steps. One method involves the reaction of diaminomaleonitrile with 2,5-dibromohexane-3,4-dione, which yields 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile . Another method involves the treatment of 3,4-diaminothieno dihydrochloride with 2,3-butanedione in the presence of triethylamine in dichloromethane and ethanol at 50°C for 8 hours .Molecular Structure Analysis

The molecular structure of this compound has been confirmed by X-ray diffraction . The structure is planar, and a partial separation of charge causes a donor-acceptor type arrangement of the planar molecules in uniform parallel stacks with an interplanar spacing of 3.334(2) Å at 100 K .Chemical Reactions Analysis

The chemical reactions of this compound are influenced by the environment. Unconventional C–H···N hydrogen bonds have a significant influence on both UV–Vis and IR spectra . The low-energy region is composed of two close n – π * and π – π * absorptions, with the lowest excitation being associated with an n – π * line .Physical and Chemical Properties Analysis

This compound is a new soluble, low band-gap polymer. It is dark blue–black in the neutral state and becomes transparent light yellow when doped . It has a doped film conductivity of 3.6 × 10 –2 S cm –1 and a band-gap (film) of approximately 0.95 eV .Scientific Research Applications

Photophysical Properties

2,3-Dimethylthieno[3,4-b]pyrazine, a difunctionalized thieno[3,4-b]pyrazine, has been studied for its photophysics and vibrational properties in various environments. It's been found that unconventional C–H···N hydrogen bonds significantly influence its UV–Vis and IR spectra. These properties are important for future applications, such as in polymer materials (Damasceno et al., 2019).

Application in Photovoltaic Devices

Thieno[3,4-b]pyrazine-based monomers, including this compound, have been synthesized and used in the creation of donor−acceptor copolymers. These polymers have demonstrated promising photovoltaic performance, making them significant in the development of photovoltaic devices (Zhou et al., 2010).

Synthesis of Low Band Gap Conjugated Materials

Research has focused on developing new 2,3-disubstituted thieno[3,4-b]pyrazines, including this compound, as precursors for low band gap conjugated materials. These materials have potential applications in electronic devices due to their tunable electronic properties (Wen et al., 2008).

Development of Organic Materials for Optoelectronic Applications

There has been a study of the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives involving this compound. These compounds are being investigated for their potential as organic materials in optoelectronic applications, highlighting their significance in the field of material science (Meti et al., 2017).

Synthesis of Thieno[3,4-b]pyrazine-Based Terthienyls

Research has been conducted on the synthesis and characterization of new thieno[3,4-b]pyrazine-based terthienyls, which are important precursors for creating low band gap conjugated materials. These studies contribute to the understanding of how to manipulate electronic properties for material development (Schwiderski & Rasmussen, 2013).

Safety and Hazards

The safety data sheet for 2,3-Dimethylthieno[3,4-b]pyrazine indicates that it is flammable and harmful if swallowed. It causes skin irritation, serious eye damage, and may cause respiratory irritation . It should be kept away from heat, sparks, open flames, and hot surfaces. It should be used only outdoors or in a well-ventilated area .

Properties

IUPAC Name |

2,3-dimethylthieno[3,4-b]pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-5-6(2)10-8-4-11-3-7(8)9-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXFFNGYRFRJGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CSC=C2N=C1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40507543 | |

| Record name | 2,3-Dimethylthieno[3,4-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78648-59-6 | |

| Record name | 2,3-Dimethylthieno[3,4-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.